[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide is a chemical compound with the molecular formula C₈H₁₃N₇. It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide typically involves the reaction of cyanuric chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with dimethylamino groups. The reaction conditions usually include a solvent like ethanol or dimethylformamide and are conducted at elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is monitored using various analytical techniques to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the dimethylamino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide or potassium tert-butoxide for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in solvents like ethanol, dimethylformamide, or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
Its unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .
Medicine
In medicine, this compound is being investigated for its potential use as an antiviral and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .
Industry
In industry, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of viral replication or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Similar in structure but with an additional dimethylamino group.
4,6-Diamino-1,3,5-triazin-2-ylcyanamide: Similar but with amino groups instead of dimethylamino groups.
2,4,6-Trichloro-1,3,5-triazine: A chlorinated derivative of triazine.
Uniqueness
The uniqueness of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide lies in its specific substitution pattern and the presence of the cyanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H13N7 |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C8H13N7/c1-14(2)7-11-6(10-5-9)12-8(13-7)15(3)4/h1-4H3,(H,10,11,12,13) |
InChI Key |
LHLYNWNOBUHPES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC#N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.